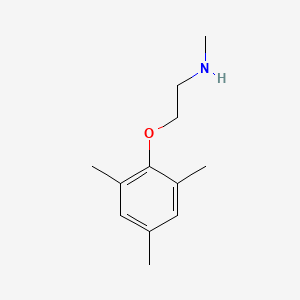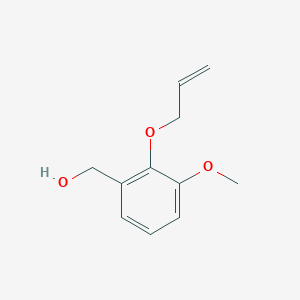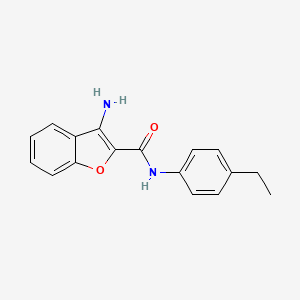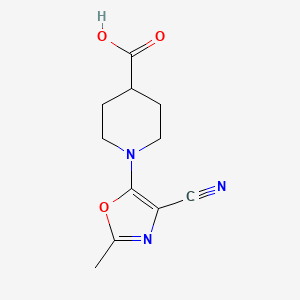amine CAS No. 1019532-08-1](/img/structure/B1517058.png)
[(2-Bromophenyl)methyl](2-methylpropyl)amine
Overview
Description
“(2-Bromophenyl)methylamine” is a chemical compound with the molecular formula C11H16BrN . It has a molar mass of 242.16 . The compound is available in the form of a powder .
Molecular Structure Analysis
The InChI code for “(2-Bromophenyl)methylamine” is 1S/C13H20BrN.ClH/c1-10(2)9-15-13(3,4)11-5-7-12(14)8-6-11;/h5-8,10,15H,9H2,1-4H3;1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“(2-Bromophenyl)methylamine” is a powder . It has a molecular weight of 306.67 . The compound is stored at room temperature .Scientific Research Applications
Sympathomimetic Amines Research
Research by Martin et al. (1971) studied the effects of five centrally acting sympathomimetic amines, including amphetamine and methamphetamine, on blood pressure, respiratory rate, and subjective changes in humans. The study suggested a shared mode of central action for these agents but clarified that further research is needed to understand the specific mechanisms.
Parkinsonism and Amines
Lang et al. (1999) and Kopin et al. (1979) discussed the impact of certain amines and their derivatives on parkinsonism. While Lang et al. (1999) focused on the metabolic pathways of heterocyclic amines in humans and rodents, Kopin et al. (1979) described a case where exposure to a meperidine congener resulted in persistent parkinsonism, highlighting the neurotoxic potential of certain amines.
Amines and Carcinogenicity
Papers by Wakabayashi et al. (1993), Ushiyama et al. (1991), and Nagao et al. (1996) examined the presence of carcinogenic heterocyclic amines in the human body and their potential health impacts. These studies demonstrated that humans are exposed to these compounds through cooked foods, with possible implications for cancer risk.
Toxicity and Occupational Hazards
Research by Kim et al. (1996) and Park et al. (2020) addressed the hazards associated with exposure to certain amines and related compounds in occupational settings. These studies highlighted reproductive risks and central nervous system effects among workers exposed to substances like 2-bromopropane and methyl bromide.
While these studies provide insights into the broader category of amines, specific scientific research applications of “(2-Bromophenyl)methylamine” were not directly addressed in the available literature. Further research might be needed to understand the specific properties and applications of this compound.
Safety and Hazards
properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-9(2)7-13-8-10-5-3-4-6-11(10)12/h3-6,9,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZZHXXYUMBVET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



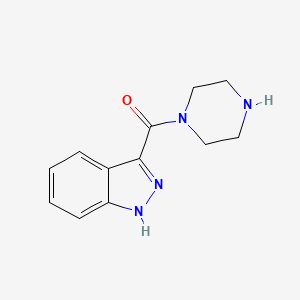
![3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1516977.png)


![2-[(3-Methylbenzyl)thio]ethanol](/img/structure/B1516982.png)
![1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516984.png)
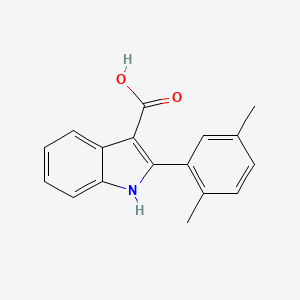
![N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide](/img/structure/B1516986.png)

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1516989.png)
